

# Pharmacokinetics and Brain Permeability of JW-65: A Technical Guide

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## Compound of Interest

Compound Name: JW-65

Cat. No.: B15619427

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This technical guide provides a comprehensive overview of the pharmacokinetic profile and brain permeability of **JW-65**, a novel, central nervous system-permeable, and stable inhibitor of TRPC3 channels.[1] The information herein is compiled from preclinical studies to support further research and development of this compound.

## Core Pharmacokinetic Parameters

**JW-65** has been evaluated in adult male C57BL/6 mice to determine its pharmacokinetic properties following a single intraperitoneal (i.p.) administration. The key quantitative data from these studies are summarized in the tables below for clear comparison.

**Table 1: Plasma Pharmacokinetics of JW-65 in Mice**

Parameter	Value	Units
Dose	100	mg/kg
Route of Administration	Intraperitoneal (i.p.)	-
Maximum Plasma Concentration (Cmax)	156	ng/mL
Time to Cmax (Tmax)	15 - 30	minutes
Plasma Half-life (t1/2)	3.1	hours

Data derived from studies in adult male C57BL/6 mice.[1][2]

**Table 2: Brain Permeability of JW-65 in Mice**

Time Point	Brain-to-Plasma (B/P) Ratio
1 hour	~0.3
2 hours	~0.3

Data indicates that **JW-65** is capable of penetrating the central nervous system.[1][2]

## Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic and brain permeability studies of **JW-65**.

### In Vivo Pharmacokinetic Study

Objective: To determine the plasma half-life and other pharmacokinetic parameters of **JW-65** in mice.

Animal Model: Adult male C57BL/6 mice, aged 8-10 weeks.[2]

Drug Formulation and Administration:

- **JW-65** was formulated in a vehicle consisting of 10% DMSO, 40% PEG 300, 10% Tween 80, and 40% saline.[2]
- A single dose of 100 mg/kg was administered via the intraperitoneal (i.p.) route.[2]

Sample Collection:

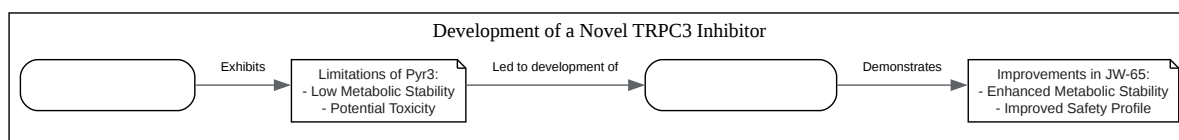
- Blood samples were collected from the saphenous vein at the following time points post-administration: 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[2]
- For brain permeability assessment, a separate cohort of mice was used. Brain and plasma samples were collected at 1 and 2 hours after injection.[2]

### Analysis:

- Plasma concentrations of **JW-65** were determined at each time point to calculate the pharmacokinetic parameters.
- Brain and plasma samples were processed to determine the concentration of **JW-65** in each compartment for the calculation of the brain-to-plasma ratio.

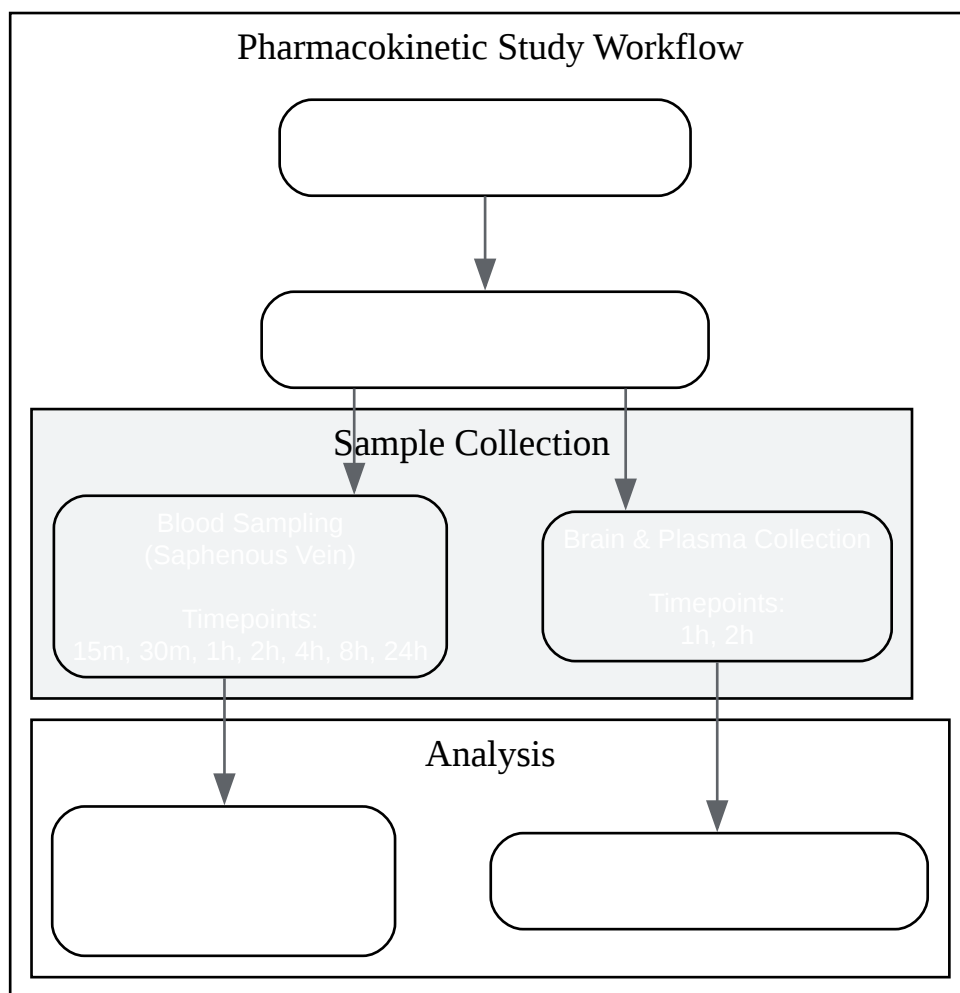
## Visualizations

The following diagrams illustrate the development rationale and experimental workflow for the pharmacokinetic analysis of **JW-65**.



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Caption: Development of **JW-65** as an improved TRPC3 inhibitor.



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Caption: Experimental workflow for pharmacokinetic analysis of **JW-65**.

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## References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]
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